Cas no 2253-38-5 (Methyl fluoroisobutyrate)

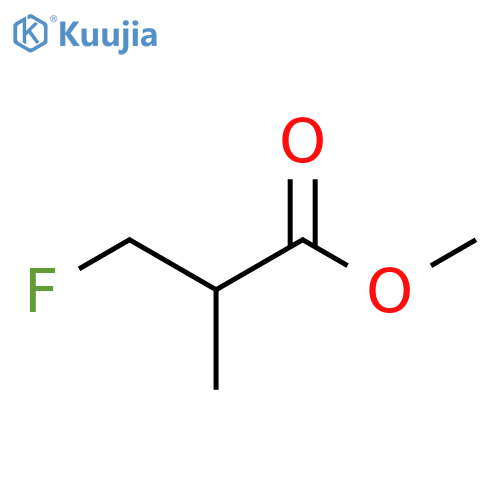

Methyl fluoroisobutyrate structure

商品名:Methyl fluoroisobutyrate

Methyl fluoroisobutyrate 化学的及び物理的性質

名前と識別子

-

- methyl fluoroisobutyrate

- Methyl 3-fluoro-2-methylpropanoate

- SCHEMBL294989

- EN300-6731070

- 2253-38-5

- Methyl fluoroisobutyrate

-

- インチ: 1S/C5H9FO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3

- InChIKey: MVSLCGCLCBQSAE-UHFFFAOYSA-N

- ほほえんだ: FCC(C(=O)OC)C

計算された属性

- せいみつぶんしりょう: 120.05865769g/mol

- どういたいしつりょう: 120.05865769g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 3

- 複雑さ: 82.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1

Methyl fluoroisobutyrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P028N17-5g |

methyl3-fluoro-2-methylpropanoate |

2253-38-5 | 95% | 5g |

$3082.00 | 2024-05-25 | |

| Aaron | AR028N9J-250mg |

methyl3-fluoro-2-methylpropanoate |

2253-38-5 | 95% | 250mg |

$600.00 | 2025-02-16 | |

| 1PlusChem | 1P028N17-100mg |

methyl3-fluoro-2-methylpropanoate |

2253-38-5 | 95% | 100mg |

$412.00 | 2024-05-25 | |

| 1PlusChem | 1P028N17-10g |

methyl3-fluoro-2-methylpropanoate |

2253-38-5 | 95% | 10g |

$4539.00 | 2024-05-25 | |

| Aaron | AR028N9J-50mg |

methyl3-fluoro-2-methylpropanoate |

2253-38-5 | 95% | 50mg |

$296.00 | 2025-02-16 | |

| Aaron | AR028N9J-10g |

methyl3-fluoro-2-methylpropanoate |

2253-38-5 | 95% | 10g |

$5006.00 | 2023-12-15 | |

| Enamine | EN300-6731070-2.5g |

methyl 3-fluoro-2-methylpropanoate |

2253-38-5 | 95% | 2.5g |

$1650.0 | 2023-05-29 | |

| Enamine | EN300-6731070-5.0g |

methyl 3-fluoro-2-methylpropanoate |

2253-38-5 | 95% | 5g |

$2443.0 | 2023-05-29 | |

| Enamine | EN300-6731070-0.25g |

methyl 3-fluoro-2-methylpropanoate |

2253-38-5 | 95% | 0.25g |

$418.0 | 2023-05-29 | |

| Enamine | EN300-6731070-10.0g |

methyl 3-fluoro-2-methylpropanoate |

2253-38-5 | 95% | 10g |

$3622.0 | 2023-05-29 |

Methyl fluoroisobutyrate 関連文献

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

2253-38-5 (Methyl fluoroisobutyrate) 関連製品

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 1189426-16-1(Sulfadiazine-13C6)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量